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Compound of Interest

Compound Name: 1,2-Bis(phenyithio)ethane

Cat. No.: B160517

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-
Bis(phenylthio)ethane, a versatile sulfur-containing organic compound. This document details
its chemical identity, physicochemical properties, synthesis protocols, and spectral data,
alongside an exploration of its applications in research and potential relevance in drug
development.

Chemical Identity and Synonyms

1,2-Bis(phenylthio)ethane is a symmetrical dithioether. Its systematic and common names
are crucial for accurate identification in literature and chemical databases.

The IUPAC name for this compound is {[2-(phenylsulfanyl)ethyl]sulfanyl}benzene.
It is also known by several common synonyms, including:

e Bis(phenylthio)ethane

e Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis-

o Ethane, 1,2-bis(phenylthio)-

e 1,2-Di(phenylthio)ethane
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Physicochemical Properties

A summary of the key physical and chemical properties of 1,2-Bis(phenylthio)ethane is
presented in the table below, providing essential data for experimental design and safety
considerations.

Property Value
Molecular Formula C14H14S2
Molecular Weight 246.39 g/mol
CAS Number 622-20-8
White to pale cream or yellow crystals or
Appearance
powder
Melting Point 68-70 °C
N Insoluble in water. Soluble in many organic
Solubility
solvents.
Purity (typical) >98.0% (by GC)

Synthesis of 1,2-Bis(phenylthio)ethane:
Experimental Protocol

The synthesis of 1,2-Bis(phenylthio)ethane is commonly achieved through a nucleophilic
substitution reaction between thiophenol and 1,2-dibromoethane. A typical experimental
protocol is detailed below.

Reaction Scheme:

A representative reaction scheme for the synthesis of 1,2-Bis(phenylthio)ethane.
Materials:

e Thiophenol

e 1.2-Dibromoethane
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Sodium hydroxide (NaOH)

Ethanol

Water

Standard laboratory glassware and apparatus
Procedure:

o Preparation of Sodium Thiophenolate: In a round-bottom flask equipped with a magnetic
stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol. To this solution, add
thiophenol dropwise at room temperature. The reaction is exothermic and results in the
formation of sodium thiophenolate.

o Reaction with 1,2-Dibromoethane: To the freshly prepared sodium thiophenolate solution,
add 1,2-dibromoethane dropwise.

o Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring
the reaction progress by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the
reaction mixture into a beaker of cold water to precipitate the crude product.

» |solation and Purification: Collect the solid product by vacuum filtration and wash thoroughly
with water to remove any inorganic salts. The crude product can be further purified by
recrystallization from a suitable solvent, such as ethanol, to yield pure 1,2-
Bis(phenylthio)ethane.

Spectroscopic Data

The structural identity and purity of 1,2-Bis(phenylthio)ethane are confirmed by various
spectroscopic techniques. Key data from *H NMR, 3C NMR, FTIR, and Mass Spectrometry are
summarized below.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR 13C NMR

Chemical Shift (d) ppm Assignment

~7.20-7.40 (m, 10H) Aromatic protons (CeHs)

~3.15 (s, 4H) Methylene protons (-CH2-CHz-)

Fourier-Transform Infrared (FTIR) Spectroscopy:

Wavenumber (cm—1) Assignment

~3050 Aromatic C-H stretch
~2920 Aliphatic C-H stretch

~1580, 1480, 1440 Aromatic C=C stretch

C-H out-of-plane bend (monosubstituted
~740, 690

benzene)
~670 C-S stretch
Mass Spectrometry (MS):
m/z Assignment
246 [M]* (Molecular ion)
137 [CeHsSCH2]+
109 [CeHsS]H
77 [CeHs]*

Applications in Research and Drug Development

1,2-Bis(phenylthio)ethane serves as a valuable building block and ligand in various areas of
chemical research, with potential implications for drug discovery and development.

5.1. Organic Synthesis and Catalysis
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The sulfur atoms in 1,2-Bis(phenylthio)ethane can act as coordinating atoms for transition
metals, making it a useful bidentate ligand in catalysis. Its flexible ethane bridge allows it to
form stable chelate complexes with various metal centers. These complexes can be employed
as catalysts in a range of organic transformations.

Ligand Synthesis Complexation

1,2-Bis(phenylthio)ethane Metal Precursor

Catalytic Application

Sa

Metal Complex

Substrate

Catalytic Cycle

Product

Click to download full resolution via product page
Workflow illustrating the use of 1,2-Bis(phenylthio)ethane as a ligand in catalysis.

5.2. Medicinal Chemistry and Drug Design

While direct applications of 1,2-Bis(phenylthio)ethane as a therapeutic agent are not widely
reported, its structural motif is of interest in medicinal chemistry. The thioether linkage is
present in various biologically active molecules. The lipophilic nature of the phenyl groups and
the flexibility of the ethane linker can be exploited in the design of new molecules with potential
therapeutic activities. It can serve as a scaffold for the synthesis of more complex molecules to
be evaluated for their biological properties. For instance, the core structure can be
functionalized to interact with specific biological targets.
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The development of novel bioactive compounds often involves the synthesis of a library of
related structures. 1,2-Bis(phenylthio)ethane can be a starting point for such a library, where

modifications to the phenyl rings or the ethane bridge can lead to compounds with diverse
pharmacological profiles.
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1,2-Bis(phenylthio)ethane Scaffold
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Logical flow from a core scaffold to a potential drug candidate.
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Conclusion

1,2-Bis(phenylthio)ethane is a readily accessible and versatile compound with established
utility in organic synthesis and potential as a scaffold in medicinal chemistry. This guide has
provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and a
summary of its spectral characteristics. For researchers and professionals in drug
development, this compound represents a valuable tool for the construction of novel molecular
architectures and the exploration of new chemical space in the quest for future therapeutics.

 To cite this document: BenchChem. [Unveiling 1,2-Bis(phenylthio)ethane: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160517#iupac-name-and-common-synonyms-for-1-
2-bis-phenylthio-ethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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